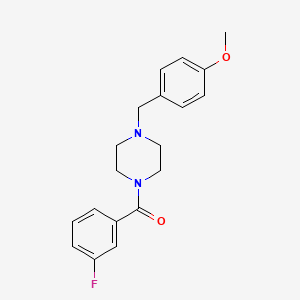![molecular formula C17H27NO B5760200 N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5760200.png)
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine, also known as O-desmethyltramadol, is a synthetic opioid drug that is commonly used for pain relief. It is a derivative of tramadol, which is an opioid analgesic drug used to treat moderate to severe pain. O-desmethyltramadol has been found to be more potent than tramadol and has a longer duration of action.
Mechanism of Action
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol acts on the mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain signals. It also increases the release of dopamine, which produces feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and nausea. It can also cause dizziness, confusion, and hallucinations.
Advantages and Limitations for Lab Experiments
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has several advantages for use in laboratory experiments. It is readily available and can be synthesized using standard laboratory techniques. It is also highly potent and has a long duration of action, making it useful for studying the effects of opioids on the nervous system.
However, N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol also has some limitations for use in laboratory experiments. It can be difficult to control the dose and duration of exposure, and it can produce a range of side effects that may confound the results of experiments.
Future Directions
There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol. One area of interest is the development of new formulations that can improve the delivery and efficacy of the drug. Another area of research is the investigation of the potential use of N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol in the treatment of opioid addiction and withdrawal. Additionally, further studies are needed to better understand the long-term effects of the drug on the nervous system and other organ systems.
Synthesis Methods
The synthesis of N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol involves the reduction of tramadol using sodium borohydride or lithium aluminum hydride. The reduction process removes the N-methyl group from tramadol, resulting in the formation of N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has been extensively studied for its potential use in pain management. It has been found to be effective in treating various types of pain, including neuropathic pain, cancer pain, and postoperative pain. N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has also been investigated for its potential use in the treatment of opioid addiction and withdrawal.
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-19-17-12-8-7-9-15(17)13-14-18-16-10-5-3-2-4-6-11-16/h7-9,12,16,18H,2-6,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATCHYYDMKKJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4,5-dibromo-2-thienyl)methylene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5760121.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)

![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)

![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5760175.png)
![methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoate](/img/structure/B5760179.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B5760193.png)
![3,4-dimethoxy-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5760203.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)
![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)